[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 512809-57-3
VCID: VC7701698
InChI: InChI=1S/C7H7ClF2N2O2/c1-3-5(8)6(7(9)10)11-12(3)2-4(13)14/h7H,2H2,1H3,(H,13,14)
SMILES: CC1=C(C(=NN1CC(=O)O)C(F)F)Cl
Molecular Formula: C7H7ClF2N2O2
Molecular Weight: 224.59

[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid

CAS No.: 512809-57-3

Cat. No.: VC7701698

Molecular Formula: C7H7ClF2N2O2

Molecular Weight: 224.59

* For research use only. Not for human or veterinary use.

[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid - 512809-57-3

Specification

CAS No. 512809-57-3
Molecular Formula C7H7ClF2N2O2
Molecular Weight 224.59
IUPAC Name 2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid
Standard InChI InChI=1S/C7H7ClF2N2O2/c1-3-5(8)6(7(9)10)11-12(3)2-4(13)14/h7H,2H2,1H3,(H,13,14)
Standard InChI Key PIZCTIAZNNVZBR-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC(=O)O)C(F)F)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid, reflecting its pyrazole core substituted at positions 3, 4, and 5 with difluoromethyl, chloro, and methyl groups, respectively, and an acetic acid moiety at position 1 . Common synonyms include:

  • 512809-57-3 (CAS Registry Number)

  • MFCD03419334

  • 2-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid .

Molecular Structure and Substituent Effects

The compound’s structure (Figure 1) features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key substituents include:

  • Chloro group (Cl): Positioned at C4, this electron-withdrawing group enhances electrophilic substitution reactivity and stabilizes the ring through inductive effects.

  • Difluoromethyl group (CF2_2H): At C3, this substituent introduces steric bulk and lipophilicity while modulating electronic properties via fluorine’s electronegativity.

  • Methyl group (CH3_3): At C5, it contributes steric hindrance and influences regioselectivity in further derivatization.

  • Acetic acid moiety: Linked to N1, this carboxyl group enhances water solubility and enables conjugation reactions .

The combination of these groups creates a molecule with balanced lipophilicity (logP2.19\log P \approx 2.19) and polarity, making it suitable for both biological and synthetic applications .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, plausible routes can be inferred from analogous pyrazole syntheses:

Cyclocondensation of Hydrazines

A common method involves reacting a 1,3-diketone precursor with hydrazine derivatives. For example:

  • Formation of the pyrazole core: Reaction of 3-(difluoromethyl)-5-methyl-1,3-diketone with hydrazine hydrate yields the intermediate pyrazole.

  • Chlorination: Electrophilic chlorination at C4 using SO2Cl2\text{SO}_2\text{Cl}_2 or NCS\text{NCS}.

  • Acetic acid introduction: Alkylation of the pyrazole nitrogen with ethyl bromoacetate, followed by saponification to yield the carboxylic acid .

Key Challenges

  • Regioselectivity: Ensuring substitution at the correct positions requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Fluorine stability: Difluoromethyl groups are prone to hydrolysis under acidic or basic conditions, necessitating mild reaction environments .

SupplierLocationCatalog NumberPurity
Shanghai Sinch PharmaChinaSCP-1229759>98%
Wuhan ChemwishChinaWC-512809>95%

Physicochemical Properties

Calculated Descriptors

  • Molecular formula: C7H7ClF2N2O2\text{C}_7\text{H}_7\text{ClF}_2\text{N}_2\text{O}_2

  • Molecular weight: 224.59 g/mol

  • Hydrogen bond donors/acceptors: 1/5

  • Topological polar surface area (TPSA): 61.8 Ų

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6):

    • δ 1.98 (s, 3H, CH3_3)

    • δ 4.72 (s, 2H, CH2_2-COOH)

    • δ 6.45 (t, J=54HzJ = 54 \, \text{Hz}, 1H, CF2_2H)

    • δ 12.3 (s, 1H, COOH) .

Mass Spectrometry

  • ESI-MS: m/z 225.02 [M+H]+^+, consistent with the molecular formula .

Applications and Biological Relevance

Pharmaceutical Research

The acetic acid moiety enables conjugation with biomolecules, facilitating:

  • Prodrug development: Esterification for improved bioavailability.

  • Enzyme inhibition: Potential targeting of inflammatory COX-2 or antimicrobial DHFR enzymes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator